The source of 1-Furan-2-yl-2-methylamino-ethanone is primarily synthetic, derived from various chemical reactions involving furan derivatives. Its classification includes:
The synthesis of 1-Furan-2-yl-2-methylamino-ethanone can be achieved through several methods, often involving the reaction of furan derivatives with amines or other nucleophiles. A notable method includes:
Parameters such as temperature, reaction time, and pH are crucial for optimizing yield and purity.
The molecular structure of 1-Furan-2-yl-2-methylamino-ethanone can be described as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure.
1-Furan-2-yl-2-methylamino-ethanone can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility in synthetic organic chemistry.
The mechanism of action for 1-Furan-2-yl-2-methylamino-ethanone is primarily linked to its interaction with biological targets, which may include enzymes or receptors involved in metabolic pathways. The presence of the furan ring allows for electron delocalization, enhancing its reactivity and potential binding affinity to target sites.
Research indicates that compounds with similar structures exhibit activities such as:
These activities suggest potential therapeutic applications in areas such as dermatology or oncology.
The physical and chemical properties of 1-Furan-2-yl-2-methylamino-ethanone include:
These properties are essential for understanding its behavior in various environments, including biological systems.
1-Furan-2-yl-2-methylamino-ethanone has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications based on its unique chemical properties.
Biocatalytic asymmetric reduction provides a stereoselective route to chiral intermediates derived from 1-(Furan-2-yl)ethanone (2-acetylfuran). Lactobacillus paracasei BD101 whole-cell biocatalysts efficiently reduce the ketone group of 1-(Furan-2-yl)ethanone to yield enantiomerically pure (R)-1-(Furan-2-yl)ethanol with >99% enantiomeric excess (ee) and 97% isolated yield. This process leverages intrinsic microbial dehydrogenases and cofactor regeneration systems, eliminating the need for exogenous NAD(P)H [1]. The stereoselectivity arises from the enzyme's active site, which favors pro-R hydride transfer. Comparative studies show superior enantioselectivity over chemical catalysts (e.g., borane complexes), which typically yield ≤88% ee [1] [8].
Table 1: Biocatalytic Asymmetric Reduction Efficiency
Biocatalyst | Product | ee (%) | Yield (%) | Scale |
---|---|---|---|---|
Lactobacillus paracasei BD101 | (R)-1-(Furan-2-yl)ethanol | >99 | 97 | 9.78 g |
Pichia glucozyma | (S)-1-(Furan-2-yl)ethanol | 98 | 95 | Lab-scale |
L. kefiri P2 | (R)-1-(Furan-2-yl)ethanol | 95 | 99 | Lab-scale |
2-Acetylfuran serves as a versatile precursor synthesized via Friedel-Crafts acylation of furan using acetic anhydride and Lewis acids (e.g., BF₃, AlCl₃). This method achieves yields >90% under mild conditions (20–50°C) and is industrially scalable for antibiotic synthesis like cefuroxime [2]. Modifications include one-pot alkylation-acylation cascades: 2-Acetylfuran reacts with 4-fluorobenzyl chloride using ZnCl₂ catalysis to yield 5-(4-fluorobenzyl)-2-acetylfuran, a key intermediate for HIV integrase inhibitors [2]. Limitations include regioselectivity challenges with polysubstituted furans and catalyst deactivation by moisture. Recent advances employ deep eutectic solvents (e.g., choline chloride/tartaric acid) to enhance solubility and reduce by-products [8].
Table 2: Friedel-Crafts Modifications of 2-Acetylfuran
Reaction | Catalyst/Conditions | Product | Application |
---|---|---|---|
Acylation of furan | Ac₂O/BF₃, 50°C | 2-Acetylfuran | Cefuroxime synthesis |
Alkylation with 4-fluorobenzyl chloride | ZnCl₂, 80°C | 5-(4-Fluorobenzyl)-2-acetylfuran | HIV inhibitor S-1360 intermediate |
Oxime formation | NH₂OH·HCl/NaOAc, reflux | 1-(Furan-2-yl)ethanone oxime | N/A |
Whole-cell systems outperform isolated enzymes by maintaining cofactor homeostasis and cellular enzyme protection. Recombinant E. coli expressing NADH-dependent reductase CmCR reduces 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol—a ticagrelor precursor—with 95% ee and 98% conversion in deep eutectic solvent (DES)-water systems [8]. Lactobacillus paracasei BD101 enables gram-scale (9.78 g) synthesis of (R)-1-(furan-2-yl)ethanol under optimized conditions, demonstrating industrial viability [1]. Critical advantages include:
Table 3: Whole-Cell Biocatalyst Performance
Biocatalyst | Substrate | Product | ee (%) | Conversion (%) |
---|---|---|---|---|
E. coli/CmCR | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 95 | 98 |
L. paracasei BD101 | 1-(Furan-2-yl)ethanone | (R)-1-(Furan-2-yl)ethanol | >99 | >99 |
L. senmaizukei | 1-(Furan-2-yl)ethanone | (R)-1-(Furan-2-yl)ethanol | 99 | 92 |
Critical parameters for biocatalytic efficiency include:
Table 4: Parameter Optimization in Biocatalytic Systems
Parameter | Optimal Range | Impact on Reaction | Biocatalyst Example |
---|---|---|---|
pH | 7.0–7.5 | Conversion drops >50% outside this range | L. paracasei BD101 |
Temperature | 30–35°C | >40°C deactivates reductases | E. coli/CmCR |
Agitation | 150–200 rpm | Oxygen transfer without cell lysis | L. paracasei BD101 |
DES pKa (HBD) | pKa <3.0 | Higher pKa acids (e.g., lactic acid, pKa 3.8) reduce membrane permeability | E. coli/CmCR |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2